2-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound with a unique structure that includes a pyrazole ring, a dichlorobenzyl group, and a tricyclic framework
Preparation Methods
The synthesis of 4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene using phosphorus trichloride as a catalyst and chlorine gas under controlled conditions . The dichlorobenzyl chloride is then reacted with other intermediates to form the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like chloroform and ethyl acetate, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of novel compounds, including triazolium derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group can interact with protein structures, potentially leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE include:
2,4-Dichlorobenzyl chloride: Used as a starting reagent for various syntheses.
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
2,4-Dichlorobenzoyl chloride: Used in the synthesis of biaryls and other derivatives. The uniqueness of 4-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE lies in its tricyclic framework and the combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H17Cl2N3O3 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-9-6-15(22-23(9)8-10-2-3-11(20)7-12(10)21)24-18(25)16-13-4-5-14(27-13)17(16)19(24)26/h2-3,6-7,13-14,16-17H,4-5,8H2,1H3 |
InChI Key |
VNQCGRGVWMGPII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)N3C(=O)C4C5CCC(C4C3=O)O5 |
Origin of Product |
United States |
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